5'-Oxo Amisulpride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5’-Oxo Amisulpride: is a derivative of the antipsychotic drug amisulpride Amisulpride is a benzamide derivative and a selective dopamine D2 and D3 receptor antagonist It is primarily used in the treatment of schizophrenia and other psychiatric disorders

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 5’-Oxo Amisulpride typically involves the oxidation of amisulpride. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent over-oxidation.

Industrial Production Methods:

In an industrial setting, the production of 5’-Oxo Amisulpride may involve a continuous flow process to ensure consistent quality and yield. The use of catalytic oxidation methods, such as employing palladium or platinum catalysts, can enhance the efficiency of the reaction. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: As mentioned, the primary reaction for synthesizing 5’-Oxo Amisulpride is the oxidation of amisulpride.

Reduction: The compound can undergo reduction reactions to revert to its parent compound, amisulpride.

Substitution: Various substitution reactions can be performed on the benzamide moiety to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or catalytic oxidation with palladium or platinum.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: 5’-Oxo Amisulpride.

Reduction: Amisulpride.

Substitution: Various substituted derivatives of 5’-Oxo Amisulpride, depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Mechanisms

5'-Oxo Amisulpride is primarily recognized for its action as a dopamine D2 receptor antagonist. This mechanism underlies its use in treating schizophrenia and other psychotic disorders. Recent studies suggest that it may also interact with serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and depression treatment .

Table 1: Pharmacological Profile of this compound

| Receptor | Action | Affinity |

|---|---|---|

| D2 Receptor | Antagonist | High |

| 5-HT7 Receptor | Antagonist | Moderate to High |

| D3 Receptor | Antagonist | Moderate |

Treatment of Schizophrenia

Amisulpride and its derivatives, including this compound, have been extensively studied for their efficacy in managing schizophrenia. The compound has shown promise in alleviating both positive symptoms (hallucinations, delusions) and negative symptoms (emotional blunting, social withdrawal) associated with the disorder .

Bipolar Disorder and Depression

Recent findings indicate that this compound may play a role in treating bipolar disorder by modulating mood through its action on serotonin receptors. A study highlighted a novel formulation combining aramisulpride and esamisulpride that maximizes antidepressant effects while minimizing side effects related to D2 receptor antagonism .

Inflammatory Conditions

A novel application of this compound is in the treatment of inflammatory conditions such as rheumatoid arthritis. Research indicates that amisulpride can reduce inflammatory potential in synovial fibroblasts from human TNF-transgenic mice, suggesting a repurposing of the drug for autoimmune diseases beyond psychiatric conditions .

Neuropsychiatric Disorders

Case studies have documented the use of amisulpride derivatives in treating neuropsychiatric manifestations associated with systemic lupus erythematosus (SLE). These cases underline the compound's versatility in addressing complex psychiatric symptoms arising from autoimmune disorders .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of amisulpride and its derivatives:

- A trial involving patients with acute psychosis demonstrated significant improvements when treated with amisulpride compared to placebo controls .

- Another study focused on patients with bipolar disorder showed that nonracemic formulations of amisulpride improved depressive symptoms while maintaining lower rates of extrapyramidal side effects .

Mecanismo De Acción

5’-Oxo Amisulpride exerts its effects primarily through its interaction with dopamine receptors. It acts as an antagonist at dopamine D2 and D3 receptors, which are involved in the regulation of mood, cognition, and behavior. By blocking these receptors, 5’-Oxo Amisulpride can modulate dopaminergic neurotransmission, leading to its antipsychotic and antidepressant effects.

The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, which may contribute to its therapeutic effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.

Comparación Con Compuestos Similares

Amisulpride: The parent compound, used as an antipsychotic drug.

Sultopride: Another benzamide derivative with similar dopamine receptor antagonistic properties.

Sulpiride: A selective dopamine D2 receptor antagonist used in the treatment of schizophrenia and depression.

Comparison:

5’-Oxo Amisulpride is unique due to its specific oxidation state, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar benzamide derivatives. Its selective interaction with dopamine receptors and potential effects on other neurotransmitter systems make it a valuable compound for research and therapeutic applications.

Actividad Biológica

5'-Oxo amisulpride is a derivative of amisulpride, an atypical antipsychotic primarily used for the treatment of schizophrenia. This compound exhibits a unique pharmacological profile, impacting various neurotransmitter systems and showing potential for broader therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.

Overview of Amisulpride and Its Derivatives

Amisulpride is recognized for its selective antagonism at dopamine D2 and D3 receptors, as well as serotonin receptor 7 (5-HT7R). The compound has been shown to effectively manage both positive and negative symptoms of schizophrenia, with a notable preference for treating negative symptoms compared to traditional antipsychotics . The introduction of this compound aims to enhance the therapeutic efficacy while minimizing side effects associated with amisulpride.

Pharmacological Profile

Receptor Affinity:

Research indicates that this compound retains significant affinity for both D2 and 5-HT7 receptors. In vitro studies have demonstrated that it acts as a potent competitive antagonist at the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions . The compound’s selectivity may contribute to its reduced side effects compared to other antipsychotics.

| Receptor | Affinity (Ki) | Remarks |

|---|---|---|

| D2 | 4.43 nM | More potent than aramisulpride |

| 5-HT7 | 47 nM | Higher potency compared to esamisulpride |

The biological activity of this compound extends beyond traditional receptor interactions. Studies have identified additional molecular targets that may mediate its effects:

- Fibroblast Activation : Recent findings suggest that amisulpride, including its derivative, can modulate inflammatory responses in fibroblasts, potentially offering therapeutic benefits in conditions like rheumatoid arthritis (RA) and comorbid mood disorders .

- Neurotransmitter Modulation : The compound's action on serotonin pathways may contribute to its antidepressant effects, particularly in models where traditional D2 antagonism fails to provide relief from depressive symptoms .

Case Studies and Clinical Findings

-

Case Report on Cardiac Effects :

A notable case involved a patient undergoing amisulpride therapy who experienced reversible elevation in cardiac markers (CK-MB) and bradycardia. This highlights the need for monitoring cardiovascular parameters during treatment with amisulpride derivatives . -

Efficacy in Schizophrenia :

A meta-analysis encompassing randomized controlled trials indicated that amisulpride significantly outperformed conventional antipsychotics in managing negative symptoms of schizophrenia. This suggests that derivatives like this compound could similarly enhance therapeutic outcomes in this patient population .

Research Findings

In Vivo Studies :

In animal models, particularly using Wistar rats, the administration of this compound demonstrated reduced immobility times in forced swim tests, indicating potential antidepressant-like activity. These results align with findings from studies involving traditional amisulpride, reinforcing the hypothesis that this compound may be beneficial for mood disorders .

Propiedades

IUPAC Name |

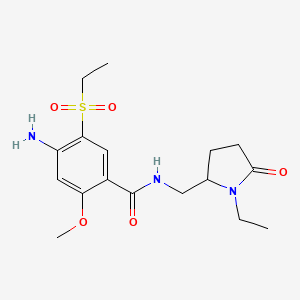

4-amino-N-[(1-ethyl-5-oxopyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-4-20-11(6-7-16(20)21)10-19-17(22)12-8-15(26(23,24)5-2)13(18)9-14(12)25-3/h8-9,11H,4-7,10,18H2,1-3H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSOPJVIOWCCCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CCC1=O)CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.